
1-(4-Fluoro-1h-indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-1h-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and ethyl acetoacetate.
Formation of Indole Ring: The Fischer indole synthesis is a common method used. This involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Ketone Formation: The resulting intermediate undergoes cyclization and subsequent oxidation to form the desired ketone, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes:
Catalyst Optimization: Using more efficient and recyclable acid catalysts.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(4-Fluoro-1h-indol-3-yl)ethanoic acid.
Reduction: 1-(4-Fluoro-1h-indol-3-yl)ethanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-1h-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one depends on its interaction with biological targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, influencing various biological pathways.
Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethan-1-one: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
1-(4-Chloro-1H-indol-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 |
InChI Key |
VZLRGKISWAFVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


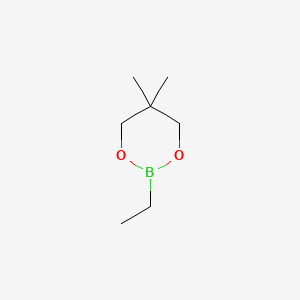
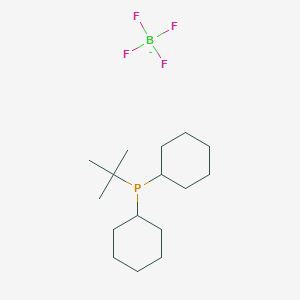
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)
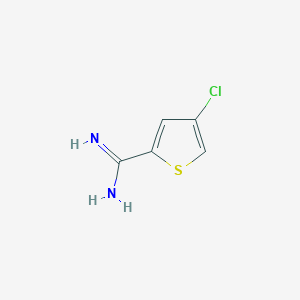

![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)

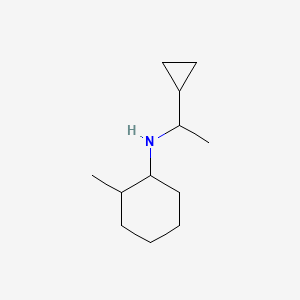
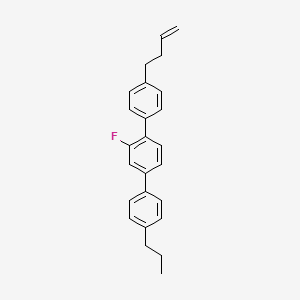
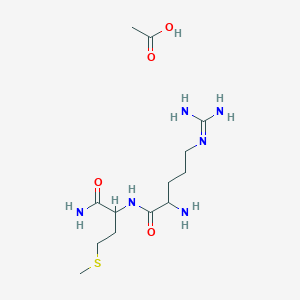



![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
